REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3]/[CH:4]=[CH:5]\[CH2:6]/[CH:7]=[CH:8]\[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]1[CH:21]=[C:20]([OH:22])[CH:19]=[CH:18][CH:17]=1.C(OCC)(=O)C>[Ni].[Pt]=O.CO>[CH2:15]([C:16]1[CH:21]=[C:20]([OH:22])[CH:19]=[CH:18][CH:17]=1)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C=CC/C=C\C/C=C\CCCCCCCC1=CC=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
solvents
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
catalysts
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30-100° C
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst and methanol
|
Type
|
DISTILLATION
|
Details
|
The crude 3-pentadecyl phenol was distilled under vacuum (4 mm of Hg)
|
Type
|
DISTILLATION
|
Details
|
The fraction which distilled at 200° C. to 210° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
The white solid obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallised from hexane twice
|
Reaction Time |
3 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCC)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |